A compound that, along with its isomer, Cleland's reagent (DITHIOTHREITOL), is used for the protection of sulfhydryl groups against oxidation to disulfides and for the reduction of disulfides to sulfhydryl groups.
Dithioerythritol
CAS No.: 6892-68-8
VCID: VC21539239
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dithioerythritol (DTE) is a chemical compound closely related to dithiothreitol (DTT), with which it shares structural similarities. Both compounds are used as reducing agents in various biochemical applications. DTE is an epimer of DTT, meaning they have the same molecular formula but differ in the arrangement of atoms. This article will delve into the properties, applications, and research findings related to dithioerythritol. Applications of DithioerythritolDithioerythritol is used in various biochemical applications, including:
Research FindingsWhile dithioerythritol is less frequently studied than its epimer DTT, research highlights its utility in biochemical assays. For instance, DTE can be used in the analysis of tryptic peptides, where it serves as a component in liquid matrices for mass spectrometry . Additionally, its role in converting DHAA to AA underscores its potential in nutritional and biochemical studies . Comparison with Dithiothreitol
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CAS No. | 6892-68-8 | |||||||||
Product Name | Dithioerythritol | |||||||||
Molecular Formula | C4H10O2S2 | |||||||||
Molecular Weight | 154.3 g/mol | |||||||||
IUPAC Name | (2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |||||||||
Standard InChI | InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |||||||||
Standard InChIKey | VHJLVAABSRFDPM-ZXZARUISSA-N | |||||||||
Isomeric SMILES | C([C@H]([C@H](CS)O)O)S | |||||||||
SMILES | C(C(C(CS)O)O)S | |||||||||
Canonical SMILES | C(C(C(CS)O)O)S | |||||||||
Melting Point | 83 °C | |||||||||
Physical Description | White powder; [Sigma-Aldrich MSDS] | |||||||||
Synonyms | Dithioerythritol;1,4-Dithioerythritol;DTE;(2R,3S)-1,4-DIMERCAPTOBUTANE-2,3-DIOL;6892-68-8;erythro-1,4-Dimercapto-2,3-butanediol;erythro-2,3-Dihydroxy-1,4-butanedithiol;(2R,3S)-1,4-disulfanylbutane-2,3-diol;CHEBI:17456;(2R*,3S*)-1,4-dimercapto-2,3-butanediol;(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol;Clelandsreagent;DTU;C4H10O2S2;2,3-Dihydroxybutane-1,4-dithiol;ERYTHRITOL,1,4-DITHIO-;EINECS229-998-8;BRN1719756;2,3-DIHYDROXY-1,4-DITHIOBUTANE;(R*,S*)-1,4-Dimercapto-2,3-butanediol;(R*,S*)-1,4-Dimercaptobutane-2,3-diol;AmbotzRL-1019;2,3-Butanediol,1,4-dimercapto-,(theta,S)-;SCHEMBL78921;1,4-Dithioerythritol(DTE) | |||||||||
PubChem Compound | 439352 | |||||||||
Last Modified | Aug 15 2023 |
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